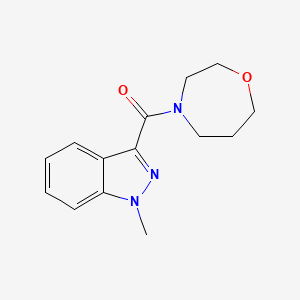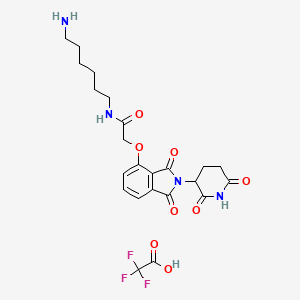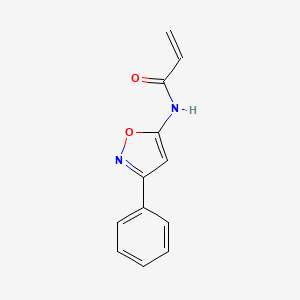![molecular formula C10H15N3O4 B2905225 Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate CAS No. 2171924-15-3](/img/structure/B2905225.png)
Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate” is a chemical compound. It is related to “methyl 3-(3-aminotetrahydrofuran-3-yl)propanoate hydrochloride”, which has a CAS Number of 2219370-69-9 .
Molecular Structure Analysis
The InChI code for the related compound “methyl 3-(3-aminotetrahydrofuran-3-yl)propanoate hydrochloride” is 1S/C8H15NO3.ClH/c1-11-7(10)2-3-8(9)4-5-12-6-8;/h2-6,9H2,1H3;1H . This can be used to generate a molecular structure diagram.Physical and Chemical Properties Analysis
The molecular weight of the related compound “methyl 3-(3-aminotetrahydrofuran-3-yl)propanoate hydrochloride” is 209.67 . It is a powder and should be stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antidiarrheal and Analgesic Effects
Compounds with oxadiazole structures have been examined for their potential antidiarrheal and analgesic activities. For instance, derivatives featuring a 2-methyl-1,3,4-oxadiazol-5-yl function demonstrated statistically significant potency, comparable to known antidiarrheal agents like diphenoxylate and loperamide, with minimal analgesic activity. These findings suggest that oxadiazole derivatives could offer therapeutic avenues with specific action on gastrointestinal propulsive activity, providing a basis for further exploration of similar compounds in the treatment of gastrointestinal disorders (Adelstein et al., 1976).
Radiopharmaceutical Applications
Automated synthesis of radiopharmaceuticals targeting specific receptors has incorporated oxadiazole derivatives. An example includes the synthesis of [11C]CS1P1 for PET imaging of sphingosine-1 phosphate receptor 1 (S1P1), demonstrating the potential of oxadiazole compounds in the development of imaging agents for diagnostic purposes (Luo et al., 2019).
Antimicrobial and Anti-inflammatory Activities
Several studies have synthesized and evaluated oxadiazole derivatives for their antimicrobial and anti-inflammatory activities. These compounds have shown promising results against various strains of bacteria and have been tested for their anti-inflammatory capabilities, indicating their potential in the development of new antimicrobial and anti-inflammatory agents (Gadegoni & Manda., 2013).
Energetic Material Development
Research into insensitive energetic materials has also employed oxadiazole derivatives. These compounds exhibit moderate thermal stability and insensitivity towards impact and friction, suggesting their applicability in the design of safer energetic materials (Yu et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-15-8(14)3-2-7-12-9(13-17-7)10(11)4-5-16-6-10/h2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGMXFLORNJIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=NO1)C2(CCOC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide](/img/structure/B2905153.png)
![N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2905154.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/no-structure.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2905157.png)
![N,N'-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide]](/img/structure/B2905158.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2905161.png)


